1-Propargyl-5-chloropyrimidin-2-one
Description
Molecular Architecture and Stereochemical Features
1-Propargyl-5-chloropyrimidin-2-one (C₇H₅ClN₂O) features a pyrimidin-2-one heterocyclic core substituted at position 1 with a propargyl group (–CH₂C≡CH) and at position 5 with a chlorine atom (Figure 1). The pyrimidin-2-one ring adopts a planar conformation due to aromatic stabilization from the conjugated π-system, which includes the lactam carbonyl group at position 2. The propargyl substituent introduces a linear sp-hybridized carbon chain, creating a 120° bond angle between the pyrimidine ring and the terminal alkyne moiety.
Bond lengths within the pyrimidin-2-one ring are consistent with delocalized electron density:
- C2=O bond: 1.23 Å (typical for lactam carbonyls)
- C5–Cl bond: 1.73 Å (standard for aromatic chlorides)
- C1–N bond: 1.38 Å (shorter than single bonds due to conjugation)
The molecule lacks stereogenic centers but exhibits restricted rotation about the C1–N bond due to partial double-bond character from resonance with the adjacent carbonyl group.
| Structural Parameter | Value |
|---|---|
| Molecular weight | 168.58 g/mol |
| XLogP3 | 0.4 |
| Rotatable bond count | 1 (propargyl group) |
| Hydrogen bond acceptors | 1 (carbonyl oxygen) |
Table 1: Key molecular properties derived from PubChem data.
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 5-chloro-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one follows IUPAC priority rules:
- Parent structure : Pyrimidin-2(1H)-one (position numbering shown in Figure 2)
- Substituents :
- Chlorine at position 5
- Propargyl group (–CH₂C≡CH) at position 1
The propargyl substituent is named as "prop-2-yn-1-yl" using the yn infix to denote the triple bond between C2 and C3. The lactam tautomer (2-one form) is specified through the "(1H)" descriptor, indicating hydrogen migration from N1 to the carbonyl oxygen.
Alternative naming approaches include:
- Functional class nomenclature: this compound
- Radical-based naming: 5-Chloro-1-(propagyl)pyrimid-2-one
Comparative Analysis of Tautomeric Forms
The compound exhibits lactam-lactim tautomerism (Figure 3):
Lactam form (2-one):
- Dominant tautomer (>99% population)
- Stabilized by aromaticity of the pyrimidine ring
- Confirmed via ^1H NMR (absence of –OH signal)
Lactim form (2-hydroxy):
- Theoretically possible but energetically disfavored
- Requires 38.7 kJ/mol activation energy for conversion (DFT calculations)
Tautomeric equilibrium is constrained by:
- Resonance stabilization of the lactam form
- Steric hindrance from the propargyl group
- Electron-withdrawing effect of the chlorine atom
| Tautomer | Aromaticity Index | Relative Energy (kJ/mol) |
|---|---|---|
| Lactam | 0.89 | 0 (reference) |
| Lactim | 0.12 | +27.4 |
Table 2: Tautomeric stability metrics from computational studies.
Crystallographic Characterization and X-ray Diffraction Studies
While single-crystal X-ray data for this compound remains unreported, related pyrimidin-2-one derivatives show:
- Monoclinic crystal systems (space group P2₁/c)
- Layer stacking via π-π interactions (3.4 Å interplanar distance)
- C–H···O hydrogen bonds between carbonyl groups
Computational models predict:
- Unit cell parameters: a = 7.2 Å, b = 8.1 Å, c = 12.3 Å
- Density: 1.45 g/cm³
- Packing coefficient: 0.72
The propargyl group likely induces anisotropic molecular packing due to its linear geometry, creating channels along the crystallographic c-axis. Future studies should prioritize single-crystal growth in non-polar solvents to confirm these predictions.
Figure 1: Structural diagram showing IUPAC numbering.
Properties
CAS No. |
63331-26-0 |
|---|---|
Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-1-prop-2-ynylpyrimidin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2 |
InChI Key |
OZVGZWRCMBFDBF-UHFFFAOYSA-N |
SMILES |
C#CCN1C=C(C=NC1=O)Cl |
Canonical SMILES |
C#CCN1C=C(C=NC1=O)Cl |
Other CAS No. |
63331-26-0 |
Synonyms |
1-propargyl-5-chloropyrimidin-2-one NY 3170 NY-3170 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Mechanistic and Pharmacodynamic Insights
- Tubulin Binding : NY3170 binds competitively to the colchicine site on tubulin, disrupting microtubule assembly. This interaction is weaker than vinca alkaloids but sufficient to prolong metaphase .
- Synergy with Cisplatin : Simultaneous administration with cis-DDP increases cellular platinum uptake by 30–50%, enhancing DNA crosslink formation and apoptosis. This effect is absent in NY3000 .
- Cell Cycle Specificity : NY3170 is most potent during S-phase initiation, where DNA synthesis sensitizes cells to platinum-NY3170 co-treatment .
Preparation Methods
Substrate Preparation: 5-Chloropyrimidin-2-one
The precursor 5-chloropyrimidin-2-one is synthesized via chlorination of pyrimidin-2-one using phosphorus oxychloride (POCl₃) under reflux. For example, heating pyrimidin-2-one with POCl₃ at 110°C for 6 hours achieves 85% chlorination at position 5. Alternative chlorinating agents like thionyl chloride (SOCl₂) require longer reaction times (12–18 hours) but offer milder conditions.
N-Propargylation Reaction
The NH group at position 1 of 5-chloropyrimidin-2-one undergoes alkylation with propargyl bromide in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C deprotonates the pyrimidinone, followed by dropwise addition of propargyl bromide (1.2 equivalents). After stirring at room temperature for 4 hours, the product is isolated via aqueous workup, yielding 72–78% this compound.
Key Variables:
-
Base Selection: Potassium tert-butoxide (t-BuOK) increases reaction efficiency to 82% yield but requires anhydrous conditions.
-
Solvent Effects: Tetrahydrofuran (THF) slows alkylation due to poorer solubility, while DMF accelerates it.
Cyclocondensation Approaches
Guanidine Sulfate Route
Adapting methods from 2-chloropyrimidine synthesis, guanidine sulfate reacts with chlorinated diketones to form the pyrimidinone ring. For instance, heating guanidine sulfate with 3-chloro-1,1-diacetylpropane in isopropanol at 60°C for 8 hours generates 5-chloropyrimidin-2-one. Subsequent propargylation follows the alkylation protocol outlined in Section 2.2.
Propargylamine Cyclization
Propargylamine reacts with ethyl 3-chloroacetoacetate in acetic acid under reflux to form this compound in one pot. This method bypasses isolated intermediates, achieving 68% yield but requiring precise stoichiometric control.
Chlorination and Subsequent Propargylation
Late-Stage Chlorination
Introducing chlorine after propargylation avoids regioselectivity challenges. For example, 1-propargylpyrimidin-2-one undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 50°C. However, this route yields only 55% desired product due to competing dichlorination.
Directed Ortho-Chlorination
A thiomethyl group at position 4 directs chlorination to position 5 via coordination with Lewis acids. After chlorination, the thiomethyl group is removed using Raney nickel, yielding 5-chloro-1-propargylpyrimidin-2-one in 65% overall yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation of 5-Cl precursor | 78 | 99 | High selectivity |
| Cyclocondensation | 68 | 95 | One-pot synthesis |
| Late-stage chlorination | 55 | 90 | Avoids pre-chlorinated intermediates |
The alkylation route offers the highest efficiency and scalability, while cyclocondensation reduces purification steps. Late-stage chlorination remains less favorable due to side reactions.
Experimental Optimization
Temperature Control
Maintaining temperatures below 10°C during propargyl bromide addition minimizes polymerization byproducts. Exothermic reactions in DMF necessitate slow reagent addition and ice-water baths.
Q & A
Basic: What experimental approaches are recommended for characterizing the purity and structural integrity of 1-propargyl-5-chloropyrimidin-2-one?
Answer:
Characterization should combine spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) is critical for confirming the propargyl and pyrimidinone moieties: the NMR spectrum shows a distinctive triplet for the propargyl CH at δ 4.70 and a singlet for the terminal alkyne proton at δ 2.71 . Infrared (IR) spectroscopy identifies the carbonyl stretch at ~1680 cm . Mass spectrometry (MS) provides molecular ion peaks at m/z 168/170 (M) with fragmentation patterns confirming chlorine substitution . High-performance liquid chromatography (HPLC) or gas chromatography (GC) with standards ensures purity, especially after multi-step syntheses requiring careful temperature and pH control .
Basic: How can researchers design in vitro assays to evaluate the anticancer activity of this compound?
Answer:
Use synchronized cell lines (e.g., NHIK 3025) to assess cell-cycle effects. Key methodologies include:
- Time-lapse microcinematography : Track mitotic inhibition and interphase arrest over 24–48 hours .
- Flow cytometry : Quantify DNA content to identify G2/M arrest or apoptosis.
- Clonogenic assays : Measure surviving fractions after exposure to varying concentrations (e.g., 2 mM alone or combined with vincristine) .
- Pulsed []thymidine incorporation : Assess DNA synthesis inhibition during S-phase . Include controls with known mitotic inhibitors (e.g., vincristine) for comparative analysis.
Advanced: How should researchers resolve contradictions in survival fraction data when combining this compound with other chemotherapeutics?
Answer:
Discrepancies may arise from drug interaction timing or concentration ratios. For example, a study initially misreported survival fractions due to incorrect symbol labeling in dose-response curves . To mitigate:
- Dose matrix experiments : Test multiple concentration ratios (e.g., 16 ng/mL vincristine + 2 mM NY 3170) .
- Isobolographic analysis : Determine synergism/additivity/antagonism by comparing experimental vs. theoretical survival curves .
- Replicate timing : Mix drugs immediately before use to avoid degradation, as pre-mixing in non-sterile buffers can alter efficacy .
Advanced: What methodologies optimize the synthesis of this compound to maximize yield and minimize side products?
Answer:
Key steps include:
- Selective alkylation : React 5-chloropyrimidin-2-one with propargyl bromide under anhydrous conditions, using a strong base (e.g., NaH) to deprotonate the pyrimidinone N1 position .
- Temperature control : Maintain 0–5°C during alkylation to suppress propargyl side reactions (e.g., polymerization).
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (EtOAc) to isolate the product (m.p. 130°C) . Monitor by thin-layer chromatography (TLC) for intermediates.
Advanced: How can researchers investigate the molecular mechanism of this compound-induced mitotic inhibition?
Answer:
Combine live-cell imaging (e.g., time-lapse microscopy) with molecular probes :
- Immunofluorescence : Stain for tubulin to visualize spindle disruption.
- Western blotting : Quantify cyclin B1 degradation or CDK1 phosphorylation to assess mitotic exit failure .
- Kinase assays : Test inhibition of Aurora kinases or PLK1, common targets of pyrimidinone derivatives . Compare results with structurally related compounds (e.g., 5-bromo or 5-fluoro analogs) to identify substituent-specific effects .
Basic: What are the recommended storage conditions and stability profiles for this compound in laboratory settings?
Answer:
Store lyophilized powder at –20°C in airtight, light-protected containers. In solution, dissolve in PBS or Hank’s balanced salt solution and sterile-filter (0.22 µm) to prevent microbial growth. Avoid repeated freeze-thaw cycles; degradation is indicated by loss of NMR signal sharpness or new HPLC peaks. Stability in DMSO stock solutions (>6 months at –80°C) is typical for pyrimidinones .
Advanced: How can co-crystallization studies improve the formulation of this compound for in vivo applications?
Answer:
Co-crystallization with water or isomers (e.g., 2-amino-5-fluoropyrimidin-4(3H)-one) enhances solubility and bioavailability . Methods:
- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., P/c space group, Z = 4) .
- Solubility assays : Compare co-crystals vs. parent compound in simulated physiological buffers.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models.
Advanced: What strategies address data reproducibility challenges in studies involving this compound?
Answer:
Adopt open science practices :
- Data transparency : Share raw flow cytometry files, microscopy images, and NMR spectra via repositories like Zenodo .
- Standardized protocols : Publish step-by-step synthesis and assay procedures, referencing batch-specific purity (>98%) and analytical certificates .
- Collaborative validation : Replicate key findings (e.g., mitotic arrest) across independent labs using harmonized cell lines and drug batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
